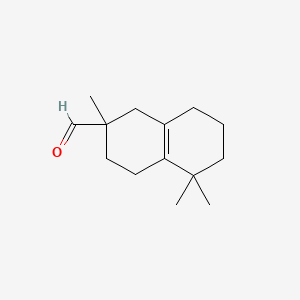

1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde

Description

1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde is a bicyclic aldehyde with a partially hydrogenated naphthalene backbone. Its structure features a carbaldehyde group (-CHO) at the 2-position and three methyl groups at the 2,5,5-positions, contributing to its steric and electronic properties.

Properties

CAS No. |

59742-29-9 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,5,5-trimethyl-1,3,4,6,7,8-hexahydronaphthalene-2-carbaldehyde |

InChI |

InChI=1S/C14H22O/c1-13(2)7-4-5-11-9-14(3,10-15)8-6-12(11)13/h10H,4-9H2,1-3H3 |

InChI Key |

VDQCJWKBSOEGMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2=C1CCC(C2)(C)C=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde typically involves the construction of the bicyclic octahydronaphthalene core followed by functionalization to introduce the aldehyde group at the 2-position. The presence of multiple methyl substituents requires selective alkylation or methylation steps during the synthesis.

Synthetic Routes Documented in Literature and Patents

Intramolecular Cyclocondensation Reactions

One documented method involves intramolecular cyclocondensation reactions of suitably substituted cyclohexane derivatives. These reactions facilitate the formation of the bicyclic octahydronaphthalene skeleton with the desired substitution pattern. The aldehyde group is introduced via oxidation of a corresponding methyl or hydroxymethyl precursor at the 2-position.

- Key Reagents: Cyclohexane derivatives, aldehyde precursors, oxidizing agents

- Solvents: Polar protic solvents such as ethanol or tetrahydrofuran (THF) are commonly used to facilitate the reaction.

- Conditions: Controlled heating under reflux to promote cyclization and subsequent oxidation steps.

Reduction and Functional Group Transformation

Starting from 2-naphthalenecarboxaldehyde, catalytic hydrogenation can be employed to saturate the aromatic rings, yielding the octahydro derivative. Subsequent methylation at the 2 and 5,5 positions can be achieved through alkylation reactions using methyl halides under basic conditions.

- Catalysts: Transition metals such as palladium on carbon (Pd/C) or Raney nickel for hydrogenation

- Methylating Agents: Methyl iodide or methyl bromide in the presence of bases like potassium carbonate

- Reaction Conditions: Hydrogenation under elevated hydrogen pressure (e.g., 50–100 psi) and mild temperatures (25–50°C).

Use of Halogenated Intermediates and Metal Catalysis

Patent US4341908A describes preparation methods involving halogenated bicyclic intermediates, which undergo metal-catalyzed substitution and reduction to yield the target aldehyde compound. This methodology allows for precise control over stereochemistry and substitution patterns.

- Halogenated Precursors: Brominated or chlorinated bicyclic cyclohexane derivatives

- Metal Catalysts: Metals such as magnesium, copper, or iron facilitate substitution and reduction reactions

- Additional Reagents: Sodium bicarbonate for neutralization and purification steps.

Data Table Summarizing Key Preparation Parameters

Research Findings and Analytical Methods

- Spectroscopic Confirmation: NMR spectroscopy (both ^1H and ^13C) and mass spectrometry are routinely used to confirm the structure and purity of the synthesized compound. Characteristic aldehyde proton signals and methyl group resonances are diagnostic.

- Chromatographic Purification: Column chromatography using silica gel is employed to isolate the pure aldehyde from reaction mixtures, often followed by recrystallization.

- Stereochemical Considerations: The bicyclic framework's stereochemistry is influenced by the choice of catalysts and reaction conditions, which is critical for the compound's properties and applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

Oxidation: Formation of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carboxylic acid.

Reduction: Formation of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-methanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling cascades .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde and related compounds:

Key Findings from Comparative Analysis:

Acetyl-substituted analogs like Iso-E Super exhibit stronger musk odors due to their stereochemical complexity and methyl group positioning .

Steric and Stereochemical Effects :

- The 2,5,5-trimethyl substitution in the target compound reduces steric hindrance compared to 2,3,8,8-tetramethyl analogs, possibly improving solubility or volatility .

- Iso-E Super’s 2,3,8,8-tetramethyl configuration contributes to its conformational rigidity, a critical factor in its olfactory persistence .

Toxicological and Stability Data: Limited toxicity data are available for the target compound, but pulmonary toxicity has been reported for structurally related 2-isopropylnaphthalene derivatives . Carboxylic acid derivatives (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid) are tested for pharmaceutical compatibility (pH 5.8–6.5), suggesting similar aldehyde derivatives may require stability assessments .

Synthetic Pathways :

- Iso-E Super is synthesized via myrcene-derived reactions, producing mixtures of stereoisomers . The target compound’s synthesis may follow analogous routes, with the aldehyde group introduced via oxidation or formylation .

Biological Activity

1,2,3,4,5,6,7,8-Octahydro-2,5,5-trimethylnaphthalene-2-carbaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the naphthalene family and exhibits various pharmacological properties that merit detailed exploration.

- Molecular Formula : C₁₃H₁₈O

- Molecular Weight : 194.31 g/mol

- CAS Number : 41199-19-3

- Structure : The compound features a naphthalene backbone with several methyl groups and an aldehyde functional group.

Antioxidant Activity

Research indicates that compounds with similar structures to octahydro-2,5,5-trimethylnaphthalene derivatives exhibit significant antioxidant properties. For instance, studies have shown that naphthalene derivatives can scavenge free radicals effectively. The antioxidant capacity is often measured using assays such as DPPH and ABTS.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| Naphthalene derivative A | 29.78 | 757.19 |

| Naphthalene derivative B | 165.5 | 29.07 |

These results suggest that structural modifications can enhance antioxidant activity significantly.

Antimicrobial Activity

The antimicrobial properties of naphthalene derivatives have also been investigated. A study focused on various naphthalene compounds demonstrated their effectiveness against a range of bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

These findings indicate that octahydro derivatives may possess intrinsic antimicrobial activity due to their structural characteristics.

Antitumor Activity

Recent studies have explored the potential antitumor effects of naphthalene derivatives. For example, certain compounds have shown promising results in inhibiting the growth of cancer cell lines such as H1975 lung cancer cells. The half-maximal inhibitory concentration (IC50) values indicate the efficacy of these compounds in cancer treatment.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5e | H1975 | 16.56 |

This suggests that further research into the mechanisms of action could reveal novel therapeutic agents for cancer treatment.

Case Studies

- Antioxidant Efficacy Study : A study conducted on various naphthalene derivatives showed that modifications at specific positions on the aromatic ring significantly enhanced their antioxidant capacity.

- Antimicrobial Assessment : In vitro tests were performed to assess the antimicrobial activity of octahydro derivatives against common pathogens. The results indicated a marked reduction in microbial viability with increasing concentrations of the compound.

- Antitumor Research : Investigations into the cytotoxic effects of octahydro derivatives on different cancer cell lines revealed a structure-activity relationship that could guide future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.